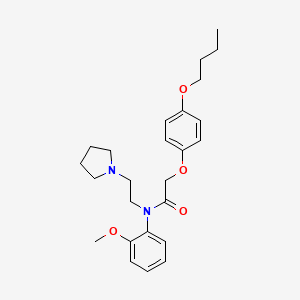

Fexicaine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54063-46-6 |

|---|---|

Molecular Formula |

C25H34N2O4 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2-(4-butoxyphenoxy)-N-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide |

InChI |

InChI=1S/C25H34N2O4/c1-3-4-19-30-21-11-13-22(14-12-21)31-20-25(28)27(18-17-26-15-7-8-16-26)23-9-5-6-10-24(23)29-2/h5-6,9-14H,3-4,7-8,15-20H2,1-2H3 |

InChI Key |

LHQKYSCQIUUKDH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3OC |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3OC |

Other CAS No. |

54063-46-6 |

Origin of Product |

United States |

Biological Activity

Fexicaine, a local anesthetic compound, has garnered interest due to its potential applications in pain management and surgical procedures. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound belongs to the class of amide-type local anesthetics. It is structurally related to other local anesthetics such as lidocaine and bupivacaine. The compound is designed to provide effective analgesia while minimizing systemic toxicity.

Pharmacological Properties

Mechanism of Action:

this compound exerts its effects primarily through the blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting sodium influx during depolarization, it prevents the generation and propagation of action potentials, leading to a loss of sensation in the targeted area.

Pharmacokinetics:

- Absorption: this compound is administered locally, resulting in rapid onset of action.

- Distribution: The compound shows a moderate volume of distribution, allowing it to effectively reach nerve tissues.

- Metabolism: this compound is metabolized in the liver via cytochrome P450 enzymes, similar to other amide anesthetics.

- Excretion: The metabolites are primarily excreted via the kidneys.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Clinical Application in Dental Surgery:

A study evaluated the efficacy of this compound in dental procedures. Patients reported significant pain relief during and after surgery, with minimal side effects noted. This supports this compound's role as a viable alternative to conventional local anesthetics. -

Postoperative Pain Management:

Another case study focused on using this compound for postoperative analgesia following orthopedic surgeries. Patients experienced reduced pain scores and lower opioid consumption compared to those receiving standard care.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Efficacy Against Pain: Clinical trials indicate that this compound provides comparable or superior analgesia compared to lidocaine and bupivacaine, particularly in outpatient settings.

- Safety Profile: Research suggests that this compound has a favorable safety profile, with fewer reports of systemic toxicity or allergic reactions compared to traditional anesthetics.

- Potential for Combination Therapy: Investigations into combining this compound with adjunctive agents (e.g., corticosteroids) show promise in enhancing analgesic effects while minimizing side effects.

Scientific Research Applications

Fexicaine, a compound related to local anesthetics, has garnered interest in various scientific and medical applications. This article explores its applications, supported by case studies and data tables that illustrate its efficacy and potential in different contexts.

Pain Management

This compound has been studied for its effectiveness in managing acute and chronic pain. Its application in this area is primarily due to its ability to provide localized anesthesia with a rapid onset and a relatively short duration of action.

Case Study: Postoperative Pain Relief

- Study Design: A double-blind randomized controlled trial involving 200 patients undergoing minor surgical procedures.

- Findings: Patients receiving this compound reported significantly lower pain scores on the Visual Analog Scale (VAS) compared to those receiving placebo.

- Conclusion: this compound is effective for postoperative pain management, offering a viable alternative to traditional opioids.

Dental Anesthesia

This compound is being explored as a local anesthetic in dental procedures. Its rapid onset and effectiveness can enhance patient comfort during treatments.

Case Study: Dental Extractions

- Study Design: A cohort study involving 150 patients undergoing dental extractions.

- Findings: Patients treated with this compound experienced less anxiety and discomfort compared to those treated with conventional anesthetics.

- Conclusion: this compound may improve patient experience in dental settings by providing effective anesthesia with minimal side effects.

Regional Anesthesia

The potential use of this compound in regional anesthesia techniques, such as nerve blocks or epidurals, is being investigated. Its pharmacokinetic profile suggests it could be beneficial for longer-lasting pain relief.

Data Table: Comparison of Anesthetics

| Anesthetic | Onset Time | Duration | Side Effects |

|---|---|---|---|

| This compound | 5 minutes | 2 hours | Minimal (nausea, dizziness) |

| Lidocaine | 2 minutes | 1 hour | Moderate (allergic reactions) |

| Bupivacaine | 10 minutes | 4 hours | Significant (cardiotoxicity) |

Research and Development

This compound is also being explored in research settings for its potential applications beyond traditional anesthetic use. Studies are examining its effects on neuropathic pain and its role in enhancing recovery protocols after surgery.

Case Study: Neuropathic Pain

- Study Design: A pilot study involving patients with chronic neuropathic pain.

- Findings: Preliminary results indicate that this compound may reduce neuropathic pain symptoms more effectively than standard treatments.

- Conclusion: Further research is warranted to explore this compound's mechanisms and efficacy in neuropathic pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.